molecular formula C₄H₄N₄O₃ B1142156 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine CAS No. 55482-22-9

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

Cat. No.: B1142156
CAS No.: 55482-22-9
M. Wt: 156.1
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Description

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is unique due to its combination of amino, hydroxyl, and nitroso groups, which confer specific reactivity and potential biological activities not found in other pyrimidine derivatives.

Biological Activity

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O3. This compound is notable for its unique combination of amino, hydroxyl, and nitroso groups, which endow it with distinct biological activities and reactivity profiles. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structure of this compound features a pyrimidine ring with specific functional groups that influence its biological interactions:

Property Details
Molecular FormulaC4H4N4O3
Structural FeaturesAmino group at position 2, hydroxyl groups at positions 4 and 6, nitroso group at position 5
SolubilitySoluble in potassium hydroxide solution

The biological activity of this compound is primarily linked to its potential inhibitory effects on nitric oxide (NO) production in immune cells. Nitric oxide plays a crucial role in various physiological processes, including immune response and inflammation. The compound's mechanism may involve:

  • Inhibition of Nitric Oxide Synthase : Similar compounds have been shown to inhibit nitric oxide synthase (NOS), leading to reduced NO production in activated immune cells.
  • Influence on Cytokine Secretion : By modulating NO levels, the compound may also affect cytokine secretion and overall immune response .

Antiviral Properties

Research indicates that this compound may exhibit antiviral properties. Studies have explored its efficacy against viruses such as Herpes simplex virus (HSV) and Poxvirus. The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with viral replication processes by modulating host cell responses.

Anti-inflammatory Effects

The compound has been shown to suppress immune-activated NO production significantly. In vitro studies demonstrated that it could reduce NO levels by over 55% in mouse peritoneal cells at specific concentrations (e.g., 50 µM) without adversely affecting cell viability . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Inhibition of NO Production :
    • A study evaluated various substituted pyrimidines for their ability to inhibit NO production in vitro. The findings indicated that this compound could effectively reduce NO levels in activated immune cells .
    • Table 1 summarizes the IC50 values for different pyrimidine derivatives tested for NO inhibition.
    Compound IC50 (µM)
    This compound36
    5-Fluoro-2-amino-4,6-dichloropyrimidine2
    Aminoguanidine>100
  • Antiviral Activity :
    • In a pilot screening for antiviral activity against HSV and Poxvirus, derivatives of this compound showed varying degrees of efficacy. The results highlighted the potential for further development into antiviral therapeutics.
  • Safety and Toxicity :
    • Safety assessments indicated that at concentrations used for biological assays, the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPQVKFPBRMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966347
Record name 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol
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Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52011-72-0, 55482-22-9
Record name 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime
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Record name NSC97327
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Record name 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE
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